molecular formula C9H10N4O2 B3252459 1-Cyclopentyl-3-nitro-1H-pyrazole-4-carbonitrile CAS No. 2171314-04-6

1-Cyclopentyl-3-nitro-1H-pyrazole-4-carbonitrile

Cat. No.: B3252459
CAS No.: 2171314-04-6
M. Wt: 206.20
InChI Key: PFIWIRJRTMVWDS-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-nitro-1H-pyrazole-4-carbonitrile is a high-value chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a pyrazole core functionalized with both electron-withdrawing nitro and cyano groups, which are instrumental in modulating the molecule's electronic properties and reactivity. The cyclopentyl substitution enhances lipophilicity, making it a valuable scaffold for optimizing the pharmacokinetic profiles of lead compounds. Researchers utilize this intermediate in nucleophilic substitution reactions, where the nitro group can be reduced to an amine, and in cyclization reactions facilitated by the nitrile functionality to synthesize more complex heterocyclic systems, such as fused pyrazoles and other nitrogen-containing architectures. As a key precursor, it can be used to generate diverse libraries of molecules for screening against biological targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage in a cool, dark place under an inert atmosphere is recommended to maintain prolonged stability.

Properties

IUPAC Name

1-cyclopentyl-3-nitropyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c10-5-7-6-12(8-3-1-2-4-8)11-9(7)13(14)15/h6,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIWIRJRTMVWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-nitro-1H-pyrazole-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 1-cyclopentyl-3-nitro-1H-pyrazole with a suitable nitrile source under specific reaction conditions. For example, the reaction can be carried out in the presence of a base such as potassium hydroxide (KOH) in a solvent mixture of methanol and water . The reaction typically proceeds through nucleophilic substitution, where the nitrile group is introduced into the pyrazole ring.

Industrial Production Methods

Industrial production of 1-Cyclopentyl-3-nitro-1H-pyrazole-4-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-nitro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as potassium hydroxide (KOH) and solvents like methanol and water are commonly used.

    Reduction: Hydrogen gas and catalysts such as palladium on carbon (Pd/C) are used for the reduction of the nitro group.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.

    Substituted Pyrazoles: Nucleophilic substitution reactions result in various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-Cyclopentyl-3-nitro-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-nitro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of various biological pathways, including those involved in antimicrobial and antiviral activities. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

The following table highlights key structural differences and similarities between 1-cyclopentyl-3-nitro-1H-pyrazole-4-carbonitrile and related compounds:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities
1-Cyclopentyl-3-nitro-1H-pyrazole-4-carbonitrile Cyclopentyl (N1), NO₂ (C3), CN (C4) ~235.25 High reactivity, potential agrochemical applications
5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile SCH₃ (C3), NH₂ (C5), CN (C4) 169.22 Moderate yield (71.5%), synthetic intermediate
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile 4-Nitrophenyl (N1), NH₂ (C5), CN (C3) 245.21 Antifungal, insecticidal activities
3-Amino-1H-pyrazole-4-carbonitrile NH₂ (C3), CN (C4) 108.10 Versatile precursor for drug synthesis

Pharmacological Potential

  • Antifungal Activity: The nitrophenyl derivative (5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile) demonstrates notable antifungal activity, attributed to the nitro group’s electron-deficient aromatic system . The cyclopentyl analog may exhibit similar bioactivity but with improved pharmacokinetics due to enhanced lipophilicity.
  • Insecticidal Applications: Nitro-substituted pyrazoles are known to disrupt insect nervous systems. The target compound’s nitro group at C3 positions it as a candidate for agrochemical development .

Biological Activity

1-Cyclopentyl-3-nitro-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a cyclopentyl group, a nitro group, and a cyano group, which contribute to its unique chemical properties and biological effects. The following sections will delve into the compound's biological activities, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10_{10}H8_{8}N4_{4}O2_2
  • CAS Number : 2171314-04-6

Biological Activities

1-Cyclopentyl-3-nitro-1H-pyrazole-4-carbonitrile has been studied for various biological activities, including:

  • Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various bacterial and fungal strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli at concentrations comparable to standard antibiotics .
  • Antiviral Properties : Preliminary studies suggest that the compound may inhibit viral replication, although specific mechanisms remain to be fully elucidated.
  • Anti-inflammatory Effects : Research indicates that this pyrazole derivative can modulate inflammatory pathways, potentially serving as an anti-inflammatory agent in various models .

The biological activity of 1-Cyclopentyl-3-nitro-1H-pyrazole-4-carbonitrile is largely attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates interact with cellular components, influencing multiple biological pathways. The specific targets and pathways involved can vary depending on the biological context but may include:

  • Modulation of enzyme activities related to inflammation.
  • Interference with microbial cell wall synthesis.
  • Inhibition of viral RNA replication.

Comparative Analysis

To better understand the uniqueness of 1-Cyclopentyl-3-nitro-1H-pyrazole-4-carbonitrile, it is essential to compare it with similar compounds:

Compound NameStructure VariationsNotable Activities
1-Cyclopentyl-3-nitro-1H-pyrazole-4-carboxamideCarboxamide instead of cyano groupAntimicrobial
1-Cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acidCarboxylic acid instead of cyano groupAntifungal
1-Cyclopentyl-3-nitro-1H-pyrazole-4-methylMethyl group instead of cyano groupAntiviral

Case Studies

Several studies have highlighted the biological potential of pyrazole derivatives, including 1-Cyclopentyl-3-nitro-1H-pyrazole-4-carbonitrile:

  • Antimicrobial Study : In a comparative study involving various pyrazole derivatives, 1-Cyclopentyl-3-nitro showed significant antimicrobial activity against Bacillus subtilis and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard treatments .
  • Anti-inflammatory Research : A study investigating the anti-inflammatory effects of pyrazoles found that 1-Cyclopentyl-3-nitro significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential role in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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